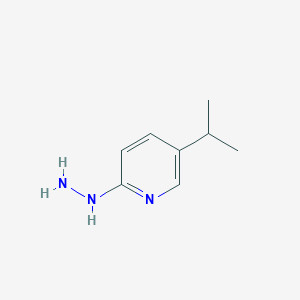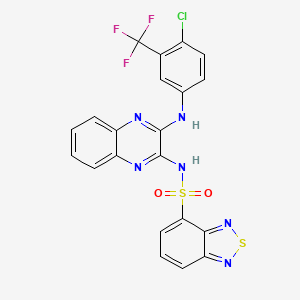
C21H12ClF3N6O2S2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C21H12ClF3N6O2S2 is a complex organic molecule that contains chlorine, fluorine, nitrogen, oxygen, and sulfur atoms. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C21H12ClF3N6O2S2 typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of a core structure, followed by the introduction of functional groups through various chemical reactions. Common synthetic routes may include:
Nucleophilic substitution reactions: These reactions are used to introduce chlorine and fluorine atoms into the molecule.
Condensation reactions: These reactions help in forming the core structure by combining smaller molecules.
Oxidation and reduction reactions: These reactions are used to modify the oxidation state of certain atoms within the molecule.
Industrial Production Methods
Industrial production of This compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. Catalysts and solvents are often used to facilitate the reactions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
C21H12ClF3N6O2S2: undergoes various types of chemical reactions, including:
Oxidation reactions: These reactions involve the addition of oxygen or the removal of hydrogen atoms.
Reduction reactions: These reactions involve the addition of hydrogen or the removal of oxygen atoms.
Substitution reactions: These reactions involve the replacement of one atom or group of atoms with another.
Condensation reactions: These reactions involve the combination of two molecules with the elimination of a small molecule such as water.
Common Reagents and Conditions
Common reagents used in the reactions of This compound include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Nucleophiles: Such as ammonia (NH3) and hydroxide ions (OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce compounds with additional oxygen atoms, while reduction reactions may produce compounds with additional hydrogen atoms.
Scientific Research Applications
C21H12ClF3N6O2S2: has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of C21H12ClF3N6O2S2 involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
C21H12ClF3N6O2S2: can be compared with other similar compounds based on its chemical structure and properties. Similar compounds may include those with similar functional groups or core structures. Some examples of similar compounds include:
C21H12ClF3N6O2S: A compound with a similar core structure but different functional groups.
C21H12ClF3N6O2S3: A compound with an additional sulfur atom.
The uniqueness of This compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
Properties
Molecular Formula |
C21H12ClF3N6O2S2 |
|---|---|
Molecular Weight |
536.9 g/mol |
IUPAC Name |
N-[3-[4-chloro-3-(trifluoromethyl)anilino]quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide |
InChI |
InChI=1S/C21H12ClF3N6O2S2/c22-13-9-8-11(10-12(13)21(23,24)25)26-19-20(28-15-5-2-1-4-14(15)27-19)31-35(32,33)17-7-3-6-16-18(17)30-34-29-16/h1-10H,(H,26,27)(H,28,31) |
InChI Key |
GKBQAWBPQKUNPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)NS(=O)(=O)C3=CC=CC4=NSN=C43)NC5=CC(=C(C=C5)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,9-Dihydronaphtho[2,3-b]thiophen-4-yl 4-methoxybenzoate](/img/structure/B12632795.png)
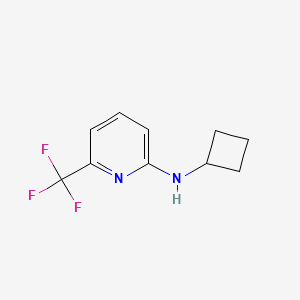


![N-(2-Aminoethyl)-4-[(3-cyanophenyl)methoxy]-2-methoxybenzamide](/img/structure/B12632808.png)

![1-(4-Nitrophenyl)-2-[(2-phenylethyl)amino]ethan-1-one](/img/structure/B12632811.png)
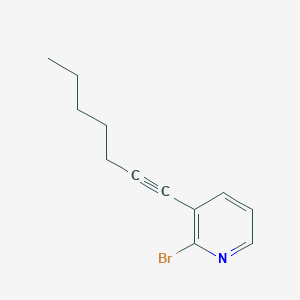
![Pyrido[2,3-d]pyrimidine-2,4-diamine, N4-methyl-7-[2-phenoxy-6-(trifluoromethyl)phenyl]-](/img/structure/B12632829.png)
silane](/img/structure/B12632835.png)
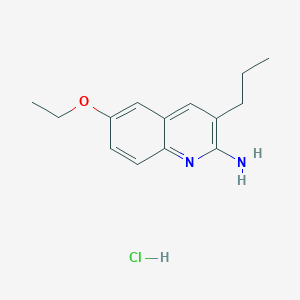
![Trimethyl({2-[3-(trifluoromethyl)phenyl]ethenyl}oxy)silane](/img/structure/B12632845.png)
